molecular formula C18H21Cl2N9S2 B1462401 2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride

2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride

Cat. No.: B1462401
M. Wt: 498.5 g/mol
InChI Key: LJZUAAKUJAXXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WS-383 is a selective, potent, and reversible inhibitor of the interaction between defective cullin neddylation protein 1 (DCN1) and ubiquitin-conjugating enzyme E2 M (UBC12). This compound has an IC50 value of 11 nM, indicating its high efficacy in inhibiting this specific protein-protein interaction . WS-383 is primarily used in scientific research to study the neddylation process and its implications in various cellular processes .

Future Directions

For more detailed information, refer to the product datasheets provided by R&D Systems and Tocris Bioscience .

Biochemical Analysis

Biochemical Properties

WS 383 hydrochloride plays a crucial role in biochemical reactions by inhibiting the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M. This inhibition is highly selective, with an inhibitory concentration 50 value of 11 nanomolar . The compound selectively inhibits the neddylation of cullin-3 over other cullins, leading to the accumulation of cyclin-dependent kinase inhibitor 1A, cyclin-dependent kinase inhibitor 1B, and nuclear factor erythroid 2-related factor 2 . These interactions highlight the compound’s specificity and its potential to modulate cellular processes through targeted inhibition.

Cellular Effects

WS 383 hydrochloride exerts significant effects on various types of cells and cellular processes. By inhibiting the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, the compound disrupts the neddylation process, leading to the accumulation of specific proteins such as cyclin-dependent kinase inhibitor 1A, cyclin-dependent kinase inhibitor 1B, and nuclear factor erythroid 2-related factor 2 . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The accumulation of these proteins can lead to cell cycle arrest and modulation of oxidative stress responses, thereby influencing overall cell function.

Molecular Mechanism

The molecular mechanism of WS 383 hydrochloride involves its binding interactions with defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M. By binding to these proteins, WS 383 hydrochloride inhibits their interaction, thereby preventing the neddylation of cullin-3 . This inhibition is reversible and highly selective, with minimal effects on other kinases such as Bruton’s tyrosine kinase, cyclin-dependent kinases, and epidermal growth factor receptor . The compound’s ability to induce the accumulation of cyclin-dependent kinase inhibitor 1A, cyclin-dependent kinase inhibitor 1B, and nuclear factor erythroid 2-related factor 2 further underscores its role in modulating gene expression and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of WS 383 hydrochloride have been observed to change over time. The compound exhibits stability when stored at -20°C and maintains its potency in inhibiting the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M . Long-term studies have shown that WS 383 hydrochloride can induce sustained accumulation of specific proteins, leading to prolonged effects on cellular function

Dosage Effects in Animal Models

The effects of WS 383 hydrochloride vary with different dosages in animal models. At lower dosages, the compound effectively inhibits the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, leading to the desired biochemical and cellular effects . At higher dosages, WS 383 hydrochloride may exhibit toxic or adverse effects, including potential off-target interactions and disruption of other cellular processes . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

WS 383 hydrochloride is involved in metabolic pathways that regulate protein degradation and cellular homeostasis. By inhibiting the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, the compound affects the neddylation process, which is essential for the function of cullin-RING ubiquitin ligases . These ligases play a critical role in protein degradation and regulation of various cellular processes. The compound’s impact on metabolic flux and metabolite levels further underscores its significance in modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, WS 383 hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective inhibition of the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M influences its localization and accumulation within cells . Understanding the transport mechanisms and distribution patterns of WS 383 hydrochloride is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

WS 383 hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell This localization is essential for its interaction with defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, thereby modulating the neddylation process and influencing cellular function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WS-383 involves multiple steps, starting from readily available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of WS-383 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reagents and products . Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

WS-383 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of WS-383 with modified functional groups, which can be used for further studies and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WS-383

WS-383 stands out due to its high selectivity and potency in inhibiting the DCN1-UBC12 interaction. Its reversible nature and low IC50 value make it a valuable tool in scientific research for studying the neddylation process and its implications in various diseases .

Properties

IUPAC Name

2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN9S2.ClH/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13;/h4-7,10H,8-9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZUAAKUJAXXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)SC3=NN=NN3CCN(C)C)SCC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride

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